3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Description
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a complex organic compound that features a benzofuran ring and a dimethoxyphenyl group
Properties
Molecular Formula |
C21H25NO4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C21H25NO4/c1-24-19-7-4-16(14-20(19)25-2)9-11-22-21(23)8-5-15-3-6-18-17(13-15)10-12-26-18/h3-4,6-7,13-14H,5,8-12H2,1-2H3,(H,22,23) |
InChI Key |
KLJJKQRHUHIBGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCC2=CC3=C(C=C2)OCC3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method is the intramolecular Friedel–Crafts reaction, which is catalyzed by phosphoric acid and exhibits good functional group tolerance . The reaction conditions are mild, and the yield can be up to 94%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,3-dihydrobenzofuran: This compound shares the benzofuran ring but has a bromine atom instead of the dimethoxyphenyl group.
2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one: This compound has a similar phenyl group but differs in the overall structure and functional groups.
Uniqueness
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is unique due to its specific combination of the benzofuran ring and the dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Biological Activity
The compound 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a derivative of benzofuran known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including oncology and neuroprotection. This article reviews the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C18H23NO3
- Molecular Weight: Approximately 301.38 g/mol
This compound features a benzofuran moiety, which is known for its ability to interact with various biological targets, influencing multiple biochemical pathways.
Benzofuran derivatives typically exhibit biological activity through several mechanisms:
- Target Interaction: These compounds can bind to specific receptors or enzymes, leading to altered biological responses.
- Biochemical Pathways: They influence pathways such as apoptosis, cell proliferation, and oxidative stress responses.
- Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound can vary significantly based on its structure.
Anticancer Activity
Research has indicated that benzofuran derivatives possess significant anticancer properties. For instance:
- A study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines (e.g., Hep-2 and P815), with IC50 values indicating potent activity at low concentrations .
- The presence of the benzofuran ring enhances the interaction with cellular targets involved in cancer progression.
Neuroprotective Effects
Some derivatives have been shown to have neuroprotective effects. For example:
- Compounds similar in structure have been evaluated for their ability to protect against oxidative stress-induced neuronal damage. They demonstrated significant protective effects in animal models of stroke .
Case Studies
Pharmacological Profile
The pharmacological profile of the compound includes:
- Antimicrobial Activity: Some studies suggest that benzofuran derivatives may also exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties: Certain derivatives have shown potential in reducing inflammation markers in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
